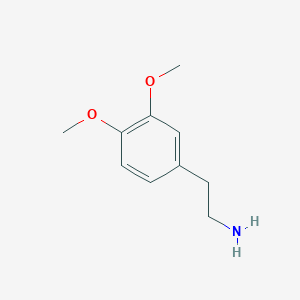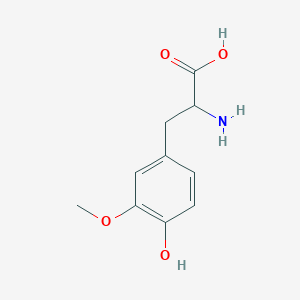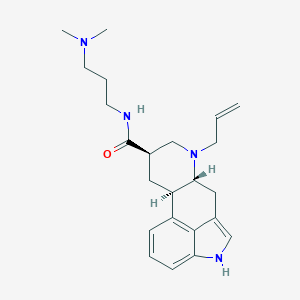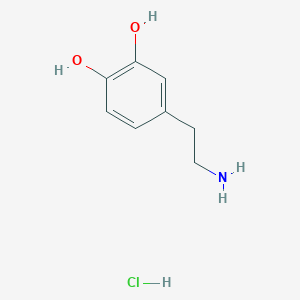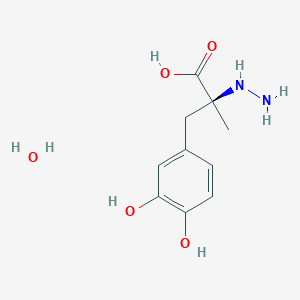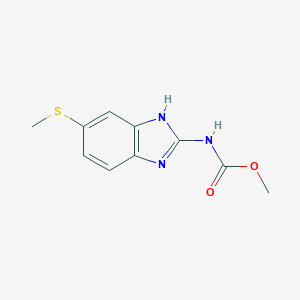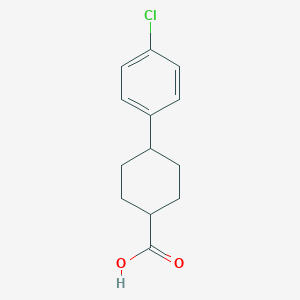
4-(4-氯苯基)环己烷羧酸
描述
“4-(4-Chlorophenyl)cyclohexanecarboxylic acid” is a chemical compound that has been used in various studies and applications. It is an impurity of Atovaquone, a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity . It has also been used as a reactant in the synthesis of novel hydrazone derivatives as antimicrobial agents .
Molecular Structure Analysis
The molecular formula of “4-(4-Chlorophenyl)cyclohexanecarboxylic acid” is C13H15ClO2. It has an average mass of 238.710 Da and a monoisotopic mass of 238.076050 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenyl)cyclohexanecarboxylic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 387.1±42.0 °C at 760 mmHg, and a flash point of 187.9±27.9 °C. It has a molar refractivity of 63.1±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 194.8±3.0 cm3 .科学研究应用
有机催化和不对称合成
4-(4-氯苯基)环己烷羧酸在有机催化中用作有价值的结构单元。研究人员探索了它作为不对称合成的手性辅助剂的用途。 通过将该化合物纳入反应途径,化学家可以实现立体控制的转化,并以高对映选择性创建复杂的分子 .
药物合成中的杂质
有趣的是,该化合物是在阿托伐醌(一种羟基萘醌衍生物)的合成中发现的杂质。阿托伐醌抑制线粒体电子传递并具有抗肺囊虫活性。 了解4-(4-氯苯基)环己烷羧酸作为杂质的存在对于药物开发和质量控制至关重要 .
晶体学和结构研究
4-(4-氯苯基)环己烷羧酸的晶体结构已使用X射线晶体学进行研究。单斜晶系揭示了特定的原子排列、键长和键角。 这些研究有助于我们了解分子相互作用和固态性质 .
药物化学和药物设计
研究人员探索了该化合物在药物化学中的潜力。通过修改其结构,科学家旨在开发针对特定生物途径的新药。 研究其药理特性和与生物受体的相互作用对于药物发现至关重要 .
高分子科学和材料应用
4-(4-氯苯基)环己烷羧酸可以被纳入聚合物基体。其官能团允许与其他单体形成共价键,从而创建新的材料。 研究人员正在研究它在增强聚合物性能方面的作用,例如机械强度、热稳定性和溶解性 .
绿色化学和可持续合成
随着人们对可持续化学的兴趣日益浓厚,该化合物在更环保的合成路线中得到应用。研究人员正在探索它作为催化剂或试剂在环境友好型反应中的用途。 通过最大限度地减少浪费和能源消耗,4-(4-氯苯基)环己烷羧酸促进了可持续的化学过程 .
作用机制
Target of Action
It is known to be an impurity of atovaquone , a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport .
Mode of Action
As an impurity of Atovaquone, it may share similar interactions, which involve the inhibition of mitochondrial electron transport .
Biochemical Pathways
Given its association with Atovaquone, it might influence the mitochondrial electron transport chain
Result of Action
As an impurity of Atovaquone, it may share similar effects, which include antipneumocystic activity .
生化分析
Biochemical Properties
It is known to be an impurity of Atovaquone , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in mitochondrial electron transport .
Cellular Effects
Given its association with Atovaquone , it may influence cell function by affecting mitochondrial electron transport .
Molecular Mechanism
As an impurity of Atovaquone , it may exert its effects at the molecular level through interactions with biomolecules involved in mitochondrial electron transport .
属性
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDIEYTMQYWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964358 | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-37-7, 49708-81-8 | |
| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(4-chlorophenyl)cyclohexanecarboxylic acid in the synthesis of atovaquone, and how does the new synthesis method compare to the existing commercial route?
A1: 4-(4-chlorophenyl)cyclohexanecarboxylic acid is a crucial starting material in the synthesis of atovaquone, an anti-pneumocystic agent. [, ] The newly developed synthesis method utilizes this compound to react with 1,4-isochromandione through a series of bromination, Rosenmund reduction, and rearrangement reactions to produce atovaquone. This new method offers significant advantages over the existing commercial route. Firstly, it employs readily available and cost-effective starting materials like phthalic anhydride. Secondly, it avoids the use of expensive reagents and inefficient silver-promoted chemistry, resulting in a more sustainable and high-yielding process. [, ]
Q2: Beyond atovaquone synthesis, how has 4-(4-chlorophenyl)cyclohexanecarboxylic acid been explored for its antimicrobial potential?
A2: Researchers have investigated the antimicrobial properties of various derivatives of 4-(4-chlorophenyl)cyclohexanecarboxylic acid. Specifically, (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives have been synthesized and evaluated for their antibacterial activity. [] These derivatives were synthesized via reactions with substituted acetophenones. While some derivatives demonstrated good antibacterial activity against both gram-positive and gram-negative bacteria, others showed moderate or no activity. This highlights the potential of modifying the 4-(4-chlorophenyl)cyclohexanecarboxylic acid structure to create novel antimicrobial agents. []
Q3: Can you elaborate on the Rosenmund reduction step involved in utilizing 4-(4-chlorophenyl)cyclohexanecarboxylic acid for atovaquone synthesis?
A3: The Rosenmund reduction plays a vital role in converting 4-(4-chlorophenyl)cyclohexanecarboxylic acid into a key intermediate, 4-(4-chlorophenyl)cyclohexanecarboxaldehyde. This aldehyde is then further reacted to ultimately yield atovaquone. [] The researchers developed and successfully demonstrated a robust Rosenmund reduction method on a pilot-plant scale, signifying its scalability and potential for industrial application in atovaquone production. [] This emphasizes the significance of this specific chemical transformation in achieving a more efficient and sustainable manufacturing process for this essential pharmaceutical compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

